Meglutol

Descripción

An antilipemic agent which lowers cholesterol, triglycerides, serum beta-lipoproteins and phospholipids. It acts by interfering with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A as well as inhibiting the activity of HYDROXYMETHYLGLUTARYL COA REDUCTASES which is the rate limiting enzyme in the biosynthesis of cholesterol.

Meglutol has been reported in Drosophila melanogaster, Lotus burttii, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

3-Hydroxymethylglutaric acid is a metabolite that accumulates in the urine of patients affected by 3-Hydroxy-3-methylglutaric aciduria, a rare inborn error of metabolism (OMIM 246450). 3-Hydroxy-3-methylglutaric aciduria is caused by reduced enzyme activity of the intramitochondrial 3-hydroxy-3-methylglutaryl-CoA lyase (EC 4.1.3.4), the enzyme that catalyzes the final step of leucine degradation and plays a key role in ketone body formation. The profile of urinary organic acids is different from that of the other identified defects of leucine degradation--maple syrup urine disease (OMIM 248600), isovaleric acidemia (OMIM 243500), and methylcrotonylglycinemia (OMIM 210200). Clinical manifestations include hepatomegaly, lethargy or coma and apnoea. Biochemically there is a characteristic absence of ketosis with hypoglycemia, acidosis, hipertransaminasemia and variable hyperammoniemia. The urinary organic acid profile includes elevated concentrations of 3-hydroxy-3-isovaleric, 3-hydroxy-3-methylglutaric, 3-methylglutaconic and 3-methylglutaric acids. (A3352, A3353, A3354).

Propiedades

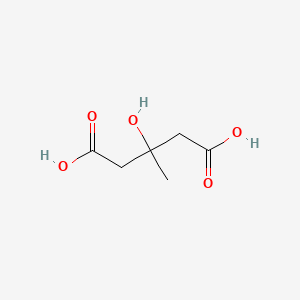

IUPAC Name |

3-hydroxy-3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOAOTPXWNWTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198304 | |

| Record name | Meglutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxymethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

503-49-1 | |

| Record name | 3-Hydroxy-3-methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meglutol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meglutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEGLUTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 503-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meglutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglutol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGLUTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA99KCD53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxymethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105 °C | |

| Record name | 3-Hydroxymethylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dual Role of 3-Hydroxy-3-Methylglutaric Acid: From Metabolic Intermediate to Neuromodulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylglutaric acid (HMG) is a dicarboxylic acid that serves as a critical intermediate in the metabolic pathways of the branched-chain amino acid L-leucine and in the synthesis of ketone bodies. While its role in intermediary metabolism is well-established, recent research has unveiled its potential as a neuromodulatory and cytotoxic agent, particularly when it accumulates in the genetic disorder 3-hydroxy-3-methylglutaric aciduria. This technical guide provides a comprehensive overview of the core functions of HMG, delving into its metabolic significance, the pathophysiology of its accumulation, its impact on cellular signaling, and its potential as a therapeutic target. This document is intended to be a resource for researchers, scientists, and drug development professionals investigating inherited metabolic disorders, neurodegenerative diseases, and related therapeutic interventions.

Core Function and Metabolic Significance

3-Hydroxy-3-methylglutaric acid is primarily generated from the metabolism of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is a central molecule that stands at the crossroads of two vital metabolic processes: the degradation of L-leucine and ketogenesis.

Role in L-Leucine Catabolism

The breakdown of the essential amino acid L-leucine for energy production involves a series of enzymatic reactions. A key step in this pathway is the conversion of 3-methylglutaconyl-CoA to HMG-CoA. Subsequently, the mitochondrial enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) cleaves HMG-CoA into acetyl-CoA and the ketone body acetoacetate[1][2][3]. Acetyl-CoA can then enter the citric acid cycle for ATP production.

Role in Ketogenesis

During periods of fasting, prolonged exercise, or on a low-carbohydrate diet, the liver synthesizes ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone) to serve as an alternative energy source for extrahepatic tissues, particularly the brain. The rate-limiting step in this process is the formation of HMG-CoA from acetyl-CoA and acetoacetyl-CoA, catalyzed by HMG-CoA synthase. HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA, mirroring its role in leucine catabolism[1][2][3].

Pathophysiology: 3-Hydroxy-3-Methylglutaric Aciduria

The primary clinical significance of 3-hydroxy-3-methylglutaric acid lies in its accumulation in the rare autosomal recessive inherited disorder known as 3-hydroxy-3-methylglutaric aciduria (OMIM 246450)[4][5]. This condition is caused by a deficiency in the HMG-CoA lyase enzyme due to mutations in the HMGCL gene[5].

The inability to properly metabolize HMG-CoA leads to its accumulation and subsequent hydrolysis to 3-hydroxy-3-methylglutaric acid. The consequences of this enzymatic block are twofold: impaired leucine degradation and a failure of ketogenesis. This leads to a characteristic clinical presentation of hypoketotic hypoglycemia, metabolic acidosis, lethargy, vomiting, and in severe cases, coma and death[4][5]. The accumulation of HMG and other organic acids, such as 3-methylglutaric acid and 3-hydroxyisovaleric acid, contributes to the metabolic acidosis and is believed to be responsible for the neurological damage seen in patients[6][7].

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to 3-hydroxy-3-methylglutaric acid and the enzyme responsible for its metabolism.

Table 1: Urinary Concentrations of 3-Hydroxy-3-Methylglutaric Acid

| Condition | Urinary HMG Concentration (mmol/mol creatinine) | Reference |

| 3-Hydroxy-3-Methylglutaric Aciduria | 200 - 11,000 | --INVALID-LINK-- |

| Normal/Healthy | Not typically detected or present in very low amounts | --INVALID-LINK-- |

Table 2: Kinetic Properties of 3-Hydroxy-3-Methylglutaryl-CoA Lyase

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Human Mitochondrial HMG-CoA Lyase | HMG-CoA | 48 µM | 191 µmol/min/mg | --INVALID-LINK-- |

| Human Cytoplasmic HMG-CoA Lyase | (S)-3-hydroxy-3-methylglutaryl-CoA | 28-75 µM | 12-25 nmol/min/mg | --INVALID-LINK-- |

| Arabidopsis thaliana HMG-CoA Lyase | R,S-[3-14C]HMG-CoA | 45 µM | 2850 nmol/min/mg | --INVALID-LINK-- |

Cellular and Neuromodulatory Functions of HMG

Elevated levels of 3-hydroxy-3-methylglutaric acid have been shown to exert significant cytotoxic and neuromodulatory effects, primarily through the induction of oxidative stress and disruption of mitochondrial function.

Induction of Oxidative Stress and Disruption of Bioenergetics

In vivo studies using intracerebroventricular administration of HMG in neonatal rats have demonstrated its neurotoxic potential. HMG has been shown to induce lipid peroxidation and alter the activity of key antioxidant enzymes such as glutathione peroxidase, catalase, and glutathione reductase in the cerebral cortex and striatum[8][9][10][11][12]. This disruption of redox homeostasis is coupled with impaired cellular bioenergetics. HMG can decrease the activity of citric acid cycle enzymes and mitochondrial respiratory chain complexes, leading to a reduction in cellular energy production[9][11][12].

Alteration of Cellular Signaling Pathways

Recent evidence suggests that HMG can modulate intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown that HMG can alter the phosphorylation status of MAPK family members, including ERK, JNK, and p38[10]. The precise mechanisms and downstream consequences of this modulation are still under investigation but likely contribute to the observed neurotoxicity and impaired neurodevelopment.

Potential Role as an HMG-CoA Reductase Inhibitor

There is some indication that 3-hydroxy-3-methylglutaric acid may act as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[4]. This is noteworthy as HMG-CoA reductase is the target of the widely used statin drugs[8][9][13][14][15][16][17][18]. The structural similarity of HMG to the natural substrate of HMG-CoA reductase, HMG-CoA, provides a plausible basis for this inhibitory activity. However, the potency and mechanism of this inhibition by HMG require further investigation to be fully understood.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathways involving 3-hydroxy-3-methylglutaryl-CoA.

Caption: Proposed signaling cascade of HMG-induced neurotoxicity.

Caption: Workflow for urinary organic acid analysis by GC-MS.

Experimental Protocols

Quantification of Urinary 3-Hydroxy-3-Methylglutaric Acid by GC-MS

This protocol provides a general framework for the analysis of urinary organic acids, including HMG, by gas chromatography-mass spectrometry (GC-MS). Specific parameters may require optimization based on the instrumentation and standards used.

1. Sample Preparation:

-

Centrifuge a urine sample to remove particulate matter.

-

Adjust the urine volume based on creatinine concentration to normalize the sample.

-

Add an internal standard (e.g., a stable isotope-labeled version of an organic acid not expected to be in the sample) to the urine.

2. Extraction:

-

Acidify the urine sample with hydrochloric acid.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture and allow the phases to separate.

-

Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer and combine the organic extracts.

3. Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the non-volatile organic acids into volatile derivatives suitable for GC analysis.

-

Heat the mixture to ensure complete derivatization.

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Use a temperature program to separate the organic acid derivatives based on their boiling points and interactions with the column stationary phase.

-

The eluting compounds are introduced into a mass spectrometer for ionization (typically by electron impact) and detection.

-

Identify HMG based on its retention time and mass spectrum, and quantify it by comparing its peak area to that of the internal standard.

Intracerebroventricular Administration of HMG in Neonatal Rats

This protocol is adapted from studies investigating the neurotoxic effects of HMG in an animal model[9]. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of laboratory animals.

1. Animal Preparation:

-

Use neonatal Wistar rats (e.g., postnatal day 7).

-

Anesthetize the pups lightly using isoflurane.

2. HMG Solution Preparation:

-

Dissolve 3-hydroxy-3-methylglutaric acid in phosphate-buffered saline (PBS) to the desired concentration (e.g., to deliver 1 µmol/g body weight).

-

Adjust the pH of the solution to 7.4.

3. Intracerebroventricular (ICV) Injection:

-

Gently restrain the anesthetized pup.

-

Perform a single ICV injection into the cisterna magna (fourth ventricle).

-

The injection volume should be small (e.g., 1-2 µL) to avoid a significant increase in intracranial pressure.

4. Post-Injection Monitoring and Analysis:

-

Allow the pups to recover from anesthesia and return them to their dam.

-

At predetermined time points post-injection, euthanize the animals and dissect the brain regions of interest (e.g., cerebral cortex, striatum).

-

Process the tissue for subsequent biochemical assays, such as measurement of oxidative stress markers, enzyme activities, and protein expression levels by western blotting.

Conclusion and Future Directions

3-Hydroxy-3-methylglutaric acid is a molecule of significant interest due to its dual role as a key metabolic intermediate and a potent neuromodulator. The accumulation of HMG in 3-hydroxy-3-methylglutaric aciduria has severe pathophysiological consequences, primarily driven by the induction of oxidative stress, mitochondrial dysfunction, and disruption of cellular signaling. The potential for HMG to inhibit HMG-CoA reductase warrants further investigation, as this could have implications for understanding the pathophysiology of HMG aciduria and for the development of novel therapeutic strategies.

Future research should focus on elucidating the precise molecular mechanisms by which HMG modulates the MAPK signaling pathway and other cellular processes. A more detailed understanding of the interaction between HMG and HMG-CoA reductase could open new avenues for drug development. Furthermore, exploring therapeutic interventions that can mitigate the neurotoxic effects of HMG is crucial for improving the clinical outcomes for individuals with 3-hydroxy-3-methylglutaric aciduria. This in-depth understanding will be invaluable for the scientific and drug development communities in their efforts to combat this and other related metabolic and neurodegenerative disorders.

References

- 1. uniprot.org [uniprot.org]

- 2. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 3. More Than One HMG-CoA Lyase: The Classical Mitochondrial Enzyme Plus the Peroxisomal and the Cytosolic Ones [mdpi.com]

- 4. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 5. Frontiers | HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients [frontiersin.org]

- 6. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural mechanism for statin inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Hydroxy-3-Methylglutaric Acid Impairs Redox and Energy Homeostasis, Mitochondrial Dynamics, and Endoplasmic Reticulum-Mitochondria Crosstalk in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Role of 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase Inhibitors (Statins) in Modern Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Hydroxy-3-methylglutaryl CoA reductase inhibitors prevent high glucose-induced proliferation of mesangial cells via modulation of Rho GTPase/ p21 signaling pathway: Implications for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of 3-hydroxy-3-methylglutaryl coenzyme a reductase inhibitors in the treatment of patients with hypercholesterolemia: a meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitors on endothelial nitric oxide synthase and the formation of oxidants in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (PDF) Novel Synthetic Inhibitors of 3-Hy [research.amanote.com]

- 18. Statins: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitors demonstrate anti-atherosclerotic character due to their antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

Meglutol as an HMG-CoA Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (HMGA), is a naturally occurring dicarboxylic acid that has garnered attention for its lipid-lowering properties.[1] It functions as an antilipemic agent, reducing levels of cholesterol, triglycerides, serum β-lipoproteins, and phospholipids.[2][3] The primary mechanism behind these effects is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] This technical guide provides an in-depth overview of this compound's role as an HMG-CoA reductase inhibitor, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action

The biosynthesis of cholesterol is a complex process, with the conversion of HMG-CoA to mevalonate being the critical, rate-limiting step.[4] This reaction is catalyzed by the enzyme HMG-CoA reductase.[4] this compound exerts its inhibitory effect at this crucial juncture. It is suggested that this compound also interferes with the enzymatic steps involved in the conversion of acetate to HMG-CoA.[1][2] By impeding the action of HMG-CoA reductase, this compound effectively reduces the endogenous production of cholesterol.

Signaling Pathway: Cholesterol Biosynthesis and Inhibition by this compound

The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the point of inhibition by this compound.

Quantitative Efficacy of this compound

The inhibitory potency of this compound against HMG-CoA reductase has been quantified in vitro, and its lipid-lowering effects have been demonstrated in both animal models and human studies.

In Vitro Inhibition Data

| Parameter | Value | Organism | Reference |

| IC50 | 4000 nM | Human | [5] |

| Ki | 23.5 nM | Human | [5] |

In Vivo and Clinical Efficacy Data

| Study Population | Dosage | Effect | Reference |

| WHHL Rabbits | Oral administration | 39% reduction in serum cholesterol | [6] |

| Female Golden Syrian Hamsters | 100 mg/kg b.w./day (oral) | Effective in reducing bile cholesterol supersaturation and hypercholesterolemia | [7] |

| Patients with Familial Hypercholesterolemia | 2250 mg/day | 11% reduction in plasma cholesterol | [8] |

| Patients with Familial Hypercholesterolemia | 3000 mg/day | 13% reduction in plasma cholesterol | [8] |

| Patients with Familial Hypercholesterolemia | 2250-3000 mg/day | 8% reduction in LDL cholesterol | [8] |

Experimental Protocols

The following section details a standard methodology for determining the in vitro inhibitory activity of this compound on HMG-CoA reductase. This protocol is based on commonly used spectrophotometric assays.

In Vitro HMG-CoA Reductase Inhibition Assay

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

HMG-CoA Reductase (recombinant human)

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

-

This compound (test inhibitor)

-

Pravastatin or other known statin (positive control)

-

DMSO (solvent for inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (37°C)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of HMG-CoA and NADPH in the assay buffer.

-

Dilute the HMG-CoA reductase enzyme in cold assay buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components to each well in the specified order:

-

Assay Buffer

-

This compound solution (at various concentrations) or DMSO for the control wells.

-

NADPH solution.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation of Reaction:

-

To initiate the enzymatic reaction, add the HMG-CoA substrate solution to all wells.

-

Immediately follow with the addition of the HMG-CoA reductase enzyme solution.

-

-

Measurement:

-

Immediately place the microplate in the spectrophotometer pre-heated to 37°C.

-

Measure the decrease in absorbance at 340 nm every 20-30 seconds for a total of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing HMG-CoA reductase inhibition.

Structure-Activity Relationship

Detailed structure-activity relationship (SAR) studies specifically for this compound as an HMG-CoA reductase inhibitor are not extensively available in the public domain. However, general SAR studies on HMG-CoA reductase inhibitors suggest that the presence of a di-carboxylic acid moiety, as seen in this compound (3-hydroxy-3-methylglutaric acid), is a key structural feature for interacting with the active site of the enzyme.[9] The hydroxyl and methyl groups at the 3-position are also likely crucial for the specific binding and inhibitory activity. Further research is needed to fully elucidate the specific structural determinants of this compound's potency and selectivity.

Conclusion

This compound is a confirmed inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its ability to lower cholesterol and other lipids has been demonstrated in vitro, in animal models, and in human clinical trials. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and other potential HMG-CoA reductase inhibitors. While its mechanism of action is established, more detailed structure-activity relationship studies would be beneficial for the potential development of more potent analogs. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development focused on lipid-lowering therapies.

References

- 1. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. The lipid-lowering effects of 3-hydroxy-3-methylglutaric acid and bile acid drainage in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Hydroxy-3-methylglutaric acid (HMGA) reduces dietary cholesterol induction of saturated bile in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 3-hydroxy-3-methylglutaric acid on plasma and low-density lipoprotein cholesterol levels in familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A quantitative structure-activity relationship study of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Meglutol (3-Hydroxy-3-Methylglutaric Acid) in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (3-HMG), is a naturally occurring compound in some plants with potential applications in drug development due to its metabolic regulatory properties. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants. It details the core metabolic pathway, the key enzymes involved, their subcellular localization, and comprehensive experimental protocols for their analysis. Quantitative data on enzyme kinetics and metabolite concentrations are summarized to facilitate comparative studies. This guide is intended for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug discovery.

Introduction

This compound (3-hydroxy-3-methylglutaric acid) is a dicarboxylic acid found in various plant species. In the context of plant biochemistry, this compound is not a product of a dedicated anabolic pathway but rather an intermediate or a catabolic product of the well-established mevalonate (MVA) pathway. The MVA pathway is a fundamental metabolic route in all higher organisms, responsible for the biosynthesis of a vast array of isoprenoids, including sterols, hormones, and carotenoids.

The formation of this compound in plants is intrinsically linked to the metabolism of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a central intermediate in the MVA pathway. The accumulation of this compound is primarily attributed to the cleavage of HMG-CoA, a reaction catalyzed by the enzyme HMG-CoA lyase. This guide will dissect the enzymatic steps leading to the formation of HMG-CoA and its subsequent conversion, providing a detailed understanding of the biochemical landscape of this compound biosynthesis in plants.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a multi-step process that originates from the primary metabolite, acetyl-CoA. The pathway can be divided into two main stages: the formation of HMG-CoA and the subsequent cleavage of HMG-CoA to yield various products, including the precursor to this compound.

Stage 1: Formation of HMG-CoA

The initial steps of the mevalonate pathway leading to the synthesis of HMG-CoA are catalyzed by two key enzymes:

-

Acetoacetyl-CoA Thiolase (AACT) : This enzyme catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. This reaction is the first committed step in the MVA pathway.

-

HMG-CoA Synthase (HMGS) : This enzyme catalyzes the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce HMG-CoA.

Stage 2: Fate of HMG-CoA

HMG-CoA stands at a critical branch point in plant metabolism. It can either proceed down the canonical mevalonate pathway to produce isoprenoids or be cleaved.

-

HMG-CoA Reductase (HMGR) : This is a key regulatory enzyme of the MVA pathway that reduces HMG-CoA to mevalonic acid, which is the precursor for all isoprenoids.

-

HMG-CoA Lyase (HMGL) : This enzyme catalyzes the cleavage of HMG-CoA into acetyl-CoA and acetoacetate. The accumulation of 3-hydroxy-3-methylglutaric acid (this compound) is associated with the action of this enzyme on HMG-CoA, likely through a hydrolysis reaction, although the precise mechanism for this compound formation versus acetoacetate is a subject of ongoing research. It is plausible that a distinct HMG-CoA hydrolase activity may also contribute to this compound production in plants.

Subcellular Localization

The enzymes of the mevalonate pathway are compartmentalized within the plant cell, with activities localized in the cytosol , endoplasmic reticulum , and peroxisomes . This subcellular organization plays a crucial role in regulating the metabolic flux towards different classes of isoprenoids and potentially this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis in plants.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis in Plants

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Reference |

| HMG-CoA Synthase (HMGS) | Brassica juncea | Acetyl-CoA | 49 ± 5 | 105 ± 4 nmol/min/mg | [1] |

| Acetoacetyl-CoA | 2.0 ± 0.3 | 105 ± 4 nmol/min/mg | [1] | ||

| HMG-CoA Lyase (HMGL) | Arabidopsis thaliana | (R,S)-[3-14C]HMG-CoA | 45 | 2850 nmol/min/mg | [2] |

Table 2: Concentration of Mevalonate Pathway Intermediates in Arabidopsis thaliana Roots

| Metabolite | Relative Abundance (Compared to Wild-Type) in mvk-1 Mutant | Reference |

| Mevalonic Acid (MVA) | Significantly Higher | [3] |

| Mevalonate-5-Phosphate (MVP) | Markedly Reduced | [3] |

| Isopentenyl Diphosphate (IPP) | Significantly Reduced | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for HMG-CoA Lyase (HMGL) Activity

This protocol is adapted from the study of HMG-CoA lyase in Arabidopsis thaliana[2].

Principle: The activity of HMGL is determined by measuring the formation of radiolabeled acetyl-CoA from radiolabeled HMG-CoA. The product is separated from the substrate by thin-layer chromatography (TLC) and quantified by radioscan.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana roots)

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT, 1 mM EDTA, 10% (v/v) glycerol)

-

(R,S)-[3-14C]HMG-CoA (radiolabeled substrate)

-

TLC plates (e.g., silica gel 60)

-

Developing solvent (e.g., butanol:acetic acid:water, 5:2:3, v/v/v)

-

TLC radio-scanner

-

Protein quantification assay (e.g., Bradford assay)

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing extraction buffer and a known amount of crude enzyme extract.

-

Initiate the reaction by adding (R,S)-[3-14C]HMG-CoA to a final concentration of approximately 9.1 µM.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ethanol or by heat inactivation.

-

-

Product Separation and Quantification:

-

Spot a known volume of the reaction mixture onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.

-

Air-dry the TLC plate.

-

Scan the plate using a TLC radio-scanner to detect and quantify the radioactive spots corresponding to the substrate (HMG-CoA) and the product (acetyl-CoA).

-

Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

-

Assay for HMG-CoA Reductase (HMGR) Activity

This protocol is based on the radiochemical assay described for plant HMGR[4].

Principle: HMGR activity is measured by quantifying the formation of radiolabeled mevalonic acid from [14C]HMG-CoA.

Materials:

-

Plant tissue

-

Microsomal fraction isolation buffers

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 200 mM KCl, 10 mM EDTA, 4 mM DTT)

-

[14C]HMG-CoA

-

NADPH

-

Mevalonic acid standard

-

TLC plates

-

Developing solvent

-

Scintillation counter

Procedure:

-

Microsomal Fraction Isolation:

-

Isolate microsomal fractions from the plant tissue homogenate by differential centrifugation. This step is crucial as HMGR is a membrane-bound enzyme.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing assay buffer, microsomal protein, NADPH, and [14C]HMG-CoA.

-

Incubate at the optimal temperature.

-

Stop the reaction by adding a strong acid (e.g., HCl) to lactonize the mevalonic acid formed.

-

-

Product Separation and Quantification:

-

Extract the mevalonolactone with an organic solvent (e.g., ethyl acetate).

-

Separate the mevalonolactone from the unreacted HMG-CoA by TLC.

-

Identify the mevalonolactone spot by co-migration with a standard.

-

Scrape the silica corresponding to the mevalonolactone spot and quantify the radioactivity by liquid scintillation counting.

-

Calculate the enzyme activity.

-

Assay for Acetoacetyl-CoA Thiolase (AACT) Activity

This is a general spectrophotometric assay for thiolase activity that can be adapted for plant extracts[5][6].

Principle: The thiolysis of acetoacetyl-CoA is monitored by the decrease in absorbance at 303 nm due to the cleavage of the thioester bond.

Materials:

-

Plant tissue extract

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.1, 25 mM MgCl2, 50 mM KCl)

-

Acetoacetyl-CoA

-

Coenzyme A (CoA)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Prepare a soluble protein extract from the plant tissue as described for HMGL.

-

-

Enzyme Assay:

-

Prepare the reaction mixture in a cuvette containing the assay buffer and the enzyme extract.

-

Initiate the reaction by adding acetoacetyl-CoA and CoA.

-

Monitor the decrease in absorbance at 303 nm over time.

-

The rate of the reaction is proportional to the AACT activity.

-

Calculate the specific activity using the molar extinction coefficient of the Mg2+-acetoacetyl-CoA complex.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Biosynthetic pathway of this compound in plants.

Caption: Experimental workflow for HMG-CoA Lyase assay.

Conclusion

The biosynthesis of this compound in plants is intricately linked to the central mevalonate pathway, with HMG-CoA serving as the key precursor. The formation of this compound is likely a result of the catabolic activity of HMG-CoA lyase or a related hydrolase. This guide has provided a comprehensive overview of the biosynthetic pathway, the enzymes involved, and detailed experimental protocols for their characterization. The provided quantitative data and visualizations serve as a valuable resource for researchers in the field. Further investigation into the specific kinetic properties of plant AACT and the potential role of a dedicated HMG-CoA hydrolase will provide a more complete understanding of this compound biosynthesis and its regulation in plants. This knowledge will be instrumental in harnessing the potential of this compound for various applications, including drug development.

References

- 1. Brassica juncea 3-hydroxy-3-methylglutaryl (HMG)-CoA synthase 1: expression and characterization of recombinant wild-type and mutant enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the plant mevalonate pathway by extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 3-hydroxy-3-methylglutaryl CoA reductase activity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Meglutol's Role in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a naturally occurring dicarboxylic acid that has demonstrated hypolipidemic properties. This technical guide provides an in-depth review of this compound's mechanism of action and its role in cholesterol metabolism. The primary focus is on its inhibitory effect on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Due to a scarcity of recent, comprehensive clinical trial data for this compound, this guide incorporates illustrative data from other HMG-CoA reductase inhibitors to provide a comparative context for its potential efficacy. Detailed experimental protocols for assessing HMG-CoA reductase activity and cholesterol synthesis are provided to facilitate further research in this area.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The management of hypercholesterolemia often involves lifestyle modifications and pharmacological interventions. Statins, a class of drugs that inhibit HMG-CoA reductase, are the cornerstone of lipid-lowering therapy. This compound, a structural analogue of the HMG-CoA reductase substrate, has been identified as a competitive inhibitor of this key enzyme, suggesting its potential as a cholesterol-lowering agent. This guide aims to provide a detailed technical overview of the biochemical role of this compound in cholesterol metabolism, intended for professionals in the fields of biomedical research and drug development.

Mechanism of Action of this compound

This compound exerts its primary effect on cholesterol metabolism through the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and irreversible step in the biosynthesis of cholesterol.

The Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then condenses with a third molecule of acetyl-CoA to form HMG-CoA. HMG-CoA is then reduced to mevalonate by HMG-CoA reductase. This reaction is the principal regulatory point in the pathway. By competitively inhibiting this enzyme, this compound effectively reduces the endogenous synthesis of cholesterol.

dot

Caption: Cholesterol Biosynthesis Pathway and this compound's Inhibition Point.

Competitive Inhibition of HMG-CoA Reductase

As a competitive inhibitor, this compound's chemical structure resembles that of the natural substrate, HMG-CoA. This allows it to bind to the active site of the HMG-CoA reductase enzyme, thereby preventing the binding of HMG-CoA and halting the catalytic reaction. The inhibition is reversible, and its extent depends on the relative concentrations of this compound and HMG-CoA.

dot

Natural Sources of 3-Hydroxy-3-Methylglutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylglutaric acid (HMG), a dicarboxylic acid also known as meglutol and dicrotalic acid, is a naturally occurring metabolite found across different biological kingdoms, including plants, animals, and microorganisms. In humans, it is an intermediate in the catabolism of the branched-chain amino acid leucine and is a key indicator in the diagnosis of the inherited metabolic disorder 3-hydroxy-3-methylglutaric aciduria. Beyond its role in mammalian metabolism, HMG has been identified in a variety of natural sources where it may play diverse physiological roles. This technical guide provides an in-depth overview of the known natural sources of HMG, details on its biosynthetic pathways, and a summary of analytical methodologies for its detection and quantification.

Natural Occurrence of 3-Hydroxy-3-Methylglutaric Acid

3-Hydroxy-3-methylglutaric acid has been identified in a range of natural sources, from higher plants to bacteria. While its presence is qualitatively confirmed in these organisms, quantitative data on the concentrations of HMG in these sources is not extensively available in the current scientific literature.

Plant Kingdom

HMG has been isolated from several plant species, suggesting a role as a plant metabolite.

-

Crotalaria dura and Crotalaria globifera : HMG, also referred to as dicrotalic acid in this context, occurs freely in these two species of Crotalaria. It is also a component of the pyrrolizidine alkaloid dicrotaline, where it is bound as an ester.

-

Lotus burttii : This plant species has been reported to contain HMG.[1]

-

Tillandsia usneoides (Spanish Moss) : Bioactivity-directed fractionation of extracts from Spanish moss led to the identification of HMG as a hypoglycemic agent.[2][3]

-

Rosa species : HMG has been found as an acylating moiety in flavonol glycosides in various rose species, indicating its biosynthesis and incorporation into more complex secondary metabolites.

Animal Kingdom

In animals, HMG is primarily known as a metabolic intermediate.

-

Human Metabolite : HMG is a normal, albeit typically low-level, intermediate in the degradation of leucine.[1] Its accumulation in urine and plasma is a diagnostic marker for 3-hydroxy-3-methylglutaric aciduria, a genetic disorder affecting HMG-CoA lyase.

-

Drosophila melanogaster : The presence of HMG has also been reported in the fruit fly.[1]

Microbial Kingdom

Certain microorganisms are capable of metabolizing or synthesizing HMG.

-

Pseudomonadaceae family : A bacterium belonging to this family has been isolated from soil and is capable of utilizing HMG as its sole carbon source.[4][5]

-

Pseudomonas fluorescens : In this bacterium, HMG is a biosynthetic precursor to the antibiotic pseudomonic acid A.[6][7]

Quantitative Data

A comprehensive review of the existing literature reveals a significant gap in the quantitative analysis of 3-hydroxy-3-methylglutaric acid in the identified natural sources. While its presence has been confirmed, specific concentrations in plant tissues or microbial cultures have not been reported. The table below is provided as a template for future research in this area.

| Natural Source | Organism | Tissue/Part | Concentration Range | Reference |

| Plant | Crotalaria dura | Not Specified | Data Not Available | |

| Plant | Lotus burttii | Not Specified | Data Not Available | |

| Plant | Tillandsia usneoides | Whole Plant | Data Not Available | |

| Plant | Rosa species | Leaves/Hips | Data Not Available | |

| Microorganism | Pseudomonas fluorescens | Culture | Data Not Available |

Biosynthetic Pathways

The primary route for the biosynthesis of the precursor to HMG, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), is through the catabolism of the essential amino acid leucine. This pathway is well-characterized in mammals and is understood to be operative in plants as well.

Leucine Catabolism Pathway

The degradation of leucine involves a series of enzymatic steps that ultimately yield HMG-CoA. The final step in this pathway is the cleavage of HMG-CoA by HMG-CoA lyase into acetyl-CoA and acetoacetate.[8][9] 3-hydroxy-3-methylglutaric acid is formed when HMG-CoA is hydrolyzed, a reaction that can occur when the HMG-CoA lyase enzyme is deficient or when HMG-CoA accumulates.[10]

Biosynthesis in Pseudomonas fluorescens

In Pseudomonas fluorescens, HMG is a known precursor in the biosynthesis of pseudomonic acid A. Studies have shown the direct incorporation of radiolabeled HMG into the final antibiotic structure, suggesting a dedicated enzymatic pathway for this conversion.[6][7]

Experimental Protocols

Detailed experimental protocols for the extraction and quantification of HMG from its natural plant and microbial sources are not extensively detailed in the literature. However, established analytical methods for the determination of HMG in biological fluids, primarily for clinical diagnostics, can be adapted for this purpose. The general workflow involves sample preparation, extraction, derivatization (for GC-MS), and instrumental analysis.

General Workflow for HMG Analysis

Key Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a widely used technique for the analysis of organic acids. For HMG analysis, derivatization is typically required to increase its volatility. Trimethylsilyl (TMS) derivatives are commonly prepared. GC-MS provides high sensitivity and specificity, allowing for accurate identification and quantification. The use of stable isotope-labeled internal standards is recommended for precise quantification.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC coupled with mass spectrometry offers a sensitive and specific method for the analysis of HMG without the need for derivatization.[11] Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed for separation. This method is particularly suitable for the analysis of HMG in complex biological matrices.

Sample Preparation Considerations for Plant Tissues:

-

Extraction : Plant tissues should be homogenized and extracted with a polar solvent such as methanol or ethanol, followed by a liquid-liquid extraction with a less polar solvent like ethyl acetate to isolate the organic acids.

-

Purification : Solid-phase extraction (SPE) with an anion exchange sorbent can be used to purify and concentrate the acidic fraction containing HMG.

Sample Preparation Considerations for Microbial Cultures:

-

Cell Lysis : Bacterial cells should be lysed to release intracellular metabolites.

-

Extraction : The culture supernatant and cell lysate can be extracted separately to determine extracellular and intracellular concentrations of HMG.

Conclusion

3-Hydroxy-3-methylglutaric acid is a metabolite of interest found in a variety of natural sources, from medicinal plants to antibiotic-producing bacteria. While its biosynthetic origins are linked to the well-established leucine catabolism pathway, there is a notable absence of quantitative data regarding its concentration in these natural hosts. Future research should focus on the quantification of HMG in these organisms to better understand its physiological roles and potential applications. The adaptation of existing analytical methodologies from clinical chemistry provides a solid foundation for such investigations. A deeper understanding of HMG's natural distribution and biosynthesis could unveil new opportunities in drug development and biotechnology.

References

- 1. 3-Hydroxy-3-methylglutaric acid | C6H10O5 | CID 1662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of 3-hydroxy-3-methylglutaric acid (HMG) as a hypoglycemic principle of Spanish moss (Tillandsia usneoides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial Metabolism of 3-Hydroxy-3-Methylglutaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. leucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 3-Hydroxymethylglutaric acid (HMDB0000355) [hmdb.ca]

- 11. mtc-usa.com [mtc-usa.com]

Meglutol: A Technical Guide on its Lipid-Lowering Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a lipid-lowering agent that has demonstrated efficacy in reducing cholesterol and other lipid levels in both preclinical and clinical settings. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the lipid-lowering effects of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action: Inhibition of HMG-CoA Reductase

This compound exerts its lipid-lowering effects by directly targeting HMG-CoA reductase, a critical enzyme in the synthesis of cholesterol. By competitively inhibiting this enzyme, this compound reduces the endogenous production of mevalonate, a precursor to cholesterol. This reduction in hepatic cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream. The overall effect is a decrease in circulating levels of total cholesterol and LDL cholesterol.[1][2][3][4][5]

Signaling Pathway of HMG-CoA Reductase Inhibition by this compound

Caption: Mechanism of this compound's lipid-lowering action.

Quantitative Data on Lipid-Lowering Effects

Multiple studies have quantified the lipid-lowering effects of this compound. The following tables summarize the key findings from clinical and preclinical investigations.

Table 1: Clinical Trial of this compound in Familial Hypercholesterolemia

| Dosage of this compound (per day) | Change in Plasma Cholesterol (%) | Change in LDL Cholesterol (%) |

| 2250 mg | -11% | -8% |

| 3000 mg | -13% | -8% |

Data from a double-blind trial in 36 patients with familial hypercholesterolemia. The treatment duration was eight weeks. The percentage changes are in comparison to a placebo group.

Table 2: Preclinical Study of this compound in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits

| Treatment | Change in Serum Cholesterol (%) |

| Oral administration of this compound | -39% |

This study investigated the effect of this compound on serum cholesterol levels in WHHL rabbits, an animal model for familial hypercholesterolemia.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's lipid-lowering effects.

Disclaimer: The following protocols are synthesized from established methodologies in the field. The exact protocols from the original this compound studies were not available in the searched literature.

HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)

This protocol describes a common in vitro method to determine the inhibitory activity of a compound on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Experimental Workflow:

Caption: Workflow for HMG-CoA reductase inhibition assay.

Materials:

-

HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Test compound (this compound)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic readings at 340 nm

Procedure:

-

Prepare the assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM DTT, 1 mM EDTA).

-

Prepare working solutions of NADPH and HMG-CoA in the assay buffer.

-

To each well of a 96-well plate, add the assay buffer, NADPH solution, and the test compound (this compound) at various concentrations or a vehicle control.

-

Add the HMG-CoA reductase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes) using a microplate reader.

-

Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control. The IC50 value can be calculated from the dose-response curve.

In Vivo Hypercholesterolemia Model (Cholesterol-Fed Rabbit)

This protocol outlines a common method for inducing hypercholesterolemia in rabbits to study the efficacy of lipid-lowering agents.

Experimental Workflow:

Caption: Workflow for cholesterol-fed rabbit model.

Materials:

-

New Zealand White rabbits

-

Standard rabbit chow

-

High-cholesterol diet (e.g., standard chow supplemented with 1-2% cholesterol)

-

This compound

-

Vehicle for administration (e.g., water or saline)

-

Blood collection supplies

-

Equipment for lipid profile analysis

Procedure:

-

Acclimatize male New Zealand White rabbits to individual housing and a standard chow diet for at least one week.

-

Induce hypercholesterolemia by feeding the rabbits a high-cholesterol diet for a period of 4-8 weeks.

-

After the induction period, randomly assign the rabbits to different treatment groups: a vehicle control group and one or more this compound treatment groups at varying doses.

-

Administer this compound or the vehicle orally once daily for a specified duration (e.g., 8-12 weeks). Continue the high-cholesterol diet throughout the treatment period.

-

Collect blood samples from the marginal ear vein at baseline (before treatment) and at regular intervals during the treatment period, as well as at the end of the study.

-

Separate the serum and analyze the lipid profile, including total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

-

At the end of the treatment period, euthanize the rabbits and carefully dissect the aortas.

-

Stain the aortas with a lipid-staining dye (e.g., Sudan IV) to visualize and quantify the area of atherosclerotic plaques.

-

Statistically analyze the differences in lipid profiles and plaque area between the this compound-treated groups and the control group.

Quantification of Serum Lipids (Enzymatic Colorimetric Method)

This section describes the principles of a common method for measuring total cholesterol, LDL cholesterol, and triglycerides in serum samples.

Logical Relationship of Lipid Measurement:

Caption: Logical flow of serum lipid quantification.

Principle:

-

Total Cholesterol: Cholesterol esters in the serum are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the total cholesterol concentration.[1][2]

-

LDL Cholesterol: LDL cholesterol is typically calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). HDL cholesterol (HDL-C) is measured after precipitating the other lipoproteins (LDL and VLDL) from the serum.

-

Triglycerides: Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized in a series of enzymatic reactions that ultimately produce a colored product, with the absorbance being proportional to the triglyceride concentration.

Procedure (General):

-

Obtain serum from collected blood samples by centrifugation.

-

For each lipid parameter, mix a small volume of serum with the specific enzymatic reagent in a cuvette or microplate well.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a set time to allow the enzymatic reactions to complete.

-

Measure the absorbance of the resulting colored solution at the appropriate wavelength using a spectrophotometer.

-

Calculate the concentration of each lipid by comparing the absorbance of the sample to that of a known standard.

Conclusion

This compound is a potent inhibitor of HMG-CoA reductase with demonstrated lipid-lowering activity. Its ability to reduce total and LDL cholesterol makes it a molecule of interest for the management of hypercholesterolemia. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working in the field of lipid metabolism and cardiovascular disease. Further research to fully elucidate the clinical efficacy and safety profile of this compound is warranted.

References

- 1. atlas-medical.com [atlas-medical.com]

- 2. abhinandanchowdhury.weebly.com [abhinandanchowdhury.weebly.com]

- 3. Development and Validation of an Enzymatic Method for Total Cholesterol Analysis Using Whole Blood Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlas-medical.com [atlas-medical.com]

- 5. spectrum-diagnostics.com [spectrum-diagnostics.com]

The Discovery and Early Development of Meglutol: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Meglutol, also known as 3-hydroxy-3-methylglutaric acid (HMG), is a dicarboxylic acid that has been investigated for its hypolipidemic properties. As a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, this compound garnered attention as a potential therapeutic agent for managing hypercholesterolemia. This technical guide provides a comprehensive overview of the discovery, history, and early-stage development of this compound, presenting key experimental data, detailed methodologies, and the underlying biochemical pathways.

Discovery and Historical Context

The journey of this compound from a known biochemical intermediate to a potential therapeutic agent began to unfold in the early 1970s. The scientific community at the time was increasingly recognizing the causal link between elevated blood cholesterol levels and cardiovascular disease, spurring the search for effective cholesterol-lowering drugs. The enzyme HMG-CoA reductase had been identified as a key regulatory point in cholesterol synthesis, making it a prime target for drug development.

While the large-scale development of statins from fungal metabolites would later dominate the field, early research explored other small molecules that could inhibit this crucial enzyme. It was in this context that the potential of 3-hydroxy-3-methylglutaric acid, a naturally occurring compound, was investigated.

According to the U.S. National Library of Medicine's Medical Subject Headings (MeSH), this compound was officially introduced as a pharmacological substance on May 23, 1979, marking its formal recognition in the scientific and medical literature.

Preclinical Investigations

Early In Vitro and In Vivo Studies in Rats

Pioneering work by Z. H. Beg and P. J. Lupien, published in 1972, provided the initial evidence for the inhibitory effect of 3-hydroxy-3-methylglutaric acid on cholesterol synthesis. Their study demonstrated both in vitro and in vivo inhibition of hepatic cholesterol production in rats.

Experimental Protocol: Inhibition of Hepatic Cholesterol Synthesis in Rats (Beg and Lupien, 1972)

-

Objective: To determine the effect of 3-hydroxy-3-methylglutaric acid on the biosynthesis of cholesterol in rat liver.

-

In Vitro Method:

-

Rat liver homogenates were prepared.

-

The homogenates were incubated with radiolabeled acetate, a precursor for cholesterol synthesis.

-

Varying concentrations of 3-hydroxy-3-methylglutaric acid were added to the incubation mixtures.

-

The rate of incorporation of radiolabeled acetate into cholesterol was measured to determine the extent of inhibition.

-

-

In Vivo Method:

-

Rats were administered 3-hydroxy-3-methylglutaric acid.

-

Following administration, the in vivo rate of hepatic cholesterol synthesis was assessed.

-

-

Key Findings: The study demonstrated a significant inhibition of cholesterol synthesis both in the liver homogenates and in the living animals, establishing 3-hydroxy-3-methylglutaric acid as an inhibitor of this pathway.

Studies in Hamsters on Bile Saturation and Hypercholesterolemia

A decade later, a 1982 study further elucidated the therapeutic potential of this compound in a hamster model, which is highly relevant for studying cholesterol metabolism and gallstone formation. This research demonstrated that this compound could effectively reduce both bile cholesterol supersaturation and high blood cholesterol levels.[1]

Experimental Protocol: Effect of this compound on Dietary Cholesterol-Induced Bile Saturation in Hamsters (1982)

-

Objective: To investigate the effect of 3-hydroxy-3-methylglutaric acid on bile composition and plasma cholesterol in hamsters fed a high-cholesterol diet.

-

Methodology:

-

Female Golden Syrian hamsters were divided into four groups.

-

Group I (Control): Fed a standard diet.

-

Group II: Fed a standard diet supplemented with 3-hydroxy-3-methylglutaric acid (100 mg/kg body weight/day, administered orally).

-

Group III (Lithogenic Diet): Fed a diet high in cholesterol to induce saturated bile.

-

Group IV: Fed the lithogenic diet supplemented with 3-hydroxy-3-methylglutaric acid (100 mg/kg body weight/day, administered orally).

-

The treatment duration was 10 weeks.

-

At the end of the study, bile and blood samples were collected and analyzed for cholesterol levels and bile acid composition.

-

-

Key Findings: The study concluded that 3-hydroxy-3-methylglutaric acid was effective in reducing both the supersaturation of bile with cholesterol and overall hypercholesterolemia in the hamsters.[1] The researchers suggested that this was due to both the inhibition of cholesterol synthesis in the liver and a reduction in intestinal cholesterol absorption.[1]

Toxicological Profile

An early assessment of the safety of this compound was conducted in 1975 by L. L. Savoie and P. J. Lupien. Their study in mice and rats aimed to determine the acute toxicity and any potential teratogenic effects.

Table 1: Acute Toxicity of this compound in Mice

| Route of Administration | LD50 (g/kg) |

| Oral (p.o.) | 7.33 |

| Intraperitoneal (i.p.) | 3.23 |

Data from Savoie and Lupien, 1975.

The study also found that at subtoxic and pharmacological doses, this compound did not cause malformations in the fetuses or offspring of pregnant mice and rats and did not adversely affect the reproductive performance of the dams.

Clinical Evaluation

A significant step in the development of this compound was a double-blind clinical trial conducted in 1979, which evaluated its efficacy in patients with familial hypercholesterolemia. This study provided the first human data on the cholesterol-lowering effects of this compound.

Table 2: Efficacy of this compound in Patients with Familial Hypercholesterolemia (8-Week Treatment)

| Treatment Group (Daily Dose) | Mean Plasma Cholesterol Reduction (vs. Placebo) | Mean LDL Cholesterol Reduction |

| 750 mg | Not statistically significant | Not reported |

| 1500 mg | Not statistically significant | Not reported |

| 2250 mg | 11% (p < 0.034) | 8% |

| 3000 mg | 13% (p < 0.021) | 8% |

Data from a 1979 double-blind clinical trial.

The trial involved 36 patients randomly assigned to receive either a placebo or one of four different daily doses of this compound for eight weeks. The results showed a statistically significant reduction in mean plasma cholesterol levels at the two highest doses. A corresponding decrease in LDL cholesterol was also observed. Importantly, the study reported no clinical or biological adverse effects, and patient compliance was excellent. The authors concluded that due to its favorable safety profile, this compound could be a useful adjunct to diet in the treatment of familial hypercholesterolemia.

Mechanism of Action: Inhibition of HMG-CoA Reductase

The primary mechanism through which this compound exerts its cholesterol-lowering effect is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a committed step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol in the liver.

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

The reduction in hepatic cholesterol levels triggers a compensatory upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.

Chemical Synthesis

While 3-hydroxy-3-methylglutaric acid is a naturally occurring compound, its use in preclinical and clinical studies required a reliable method for its synthesis. A patent for a process to prepare 3-hydroxy-3-methylglutaric acid was granted to Luigi Turbanti and Giorgio Garzelli in October 1985. This indicates that efforts to optimize the chemical synthesis of this compound were ongoing during its period of active investigation.

Conclusion

This compound, or 3-hydroxy-3-methylglutaric acid, represents an early endeavor in the targeted inhibition of HMG-CoA reductase for the management of hypercholesterolemia. Preclinical studies in the 1970s and early 1980s established its efficacy in reducing cholesterol synthesis and lowering blood lipid levels in animal models, with a favorable safety profile. A key 1979 clinical trial demonstrated a modest but statistically significant cholesterol-lowering effect in patients with familial hypercholesterolemia. Although the development of more potent HMG-CoA reductase inhibitors, namely the statins, ultimately overshadowed this compound, its history provides valuable insights into the early stages of research in this critical area of cardiovascular pharmacology. The data and experimental protocols outlined in this guide offer a technical foundation for researchers and drug development professionals interested in the history and science of lipid-lowering agents.

References

Meglutol: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known by its systematic name 3-hydroxy-3-methylpentanedioic acid, is a dicarboxylic acid that has garnered attention in the scientific community for its potential as a hypolipidemic agent.[1][2] Its structural similarity to hydroxymethylglutarate (HMG), the precursor to mevalonate, positions it as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

This compound is a relatively small organic molecule with a straightforward chemical structure. It is a derivative of glutaric acid with a hydroxyl and a methyl group substituted at the 3rd position.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-hydroxy-3-methylpentanedioic acid[6] |

| Synonyms | Dicrotalic Acid, 3-Hydroxy-3-methylglutaric acid, HMG[1][3] |

| CAS Number | 503-49-1[1][7] |

| Molecular Formula | C6H10O5[1][8] |

| Molecular Weight | 162.14 g/mol [6][8] |

| SMILES | CC(O)(CC(=O)O)CC(=O)O[8] |

| InChI Key | NPOAOTPXWNWTSH-UHFFFAOYSA-N[8] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical State | Off-white powder with chunks | [1] |

| Melting Point | 105-108 °C | [1] |

| Boiling Point | 120 °C at 13 mmHg | [1] |

| pKa | 3.95 ± 0.10 (Predicted) | [1] |

Solubility Data

| Solvent | Solubility | Reference |

| DMF | 30 mg/mL | |

| DMSO | 30 mg/mL | |

| Ethanol | 5 mg/mL | |

| PBS (pH 7.2) | 10 mg/mL |

Spectral Data

While raw spectral data is not publicly available, characteristic spectral information has been reported in various databases.

-

¹H NMR: The proton NMR spectrum of this compound in D₂O would be expected to show signals corresponding to the methyl protons and the methylene protons adjacent to the carboxylic acid groups. PubChem lists observed shifts at 1.31, 2.39, 2.42, 2.44, and 2.47 ppm in water at pH 7.0.[2]

-